molecular formula C14H20N2O3 B6663762 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid

3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid

Cat. No.: B6663762
M. Wt: 264.32 g/mol
InChI Key: FRABXSCFUYLUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid is an organic compound that features a pentanoic acid backbone with an ethyl group at the third position and a 6-methylpyridine-2-carbonylamino group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid typically involves the following steps:

    Formation of the 6-methylpyridine-2-carbonyl chloride: This is achieved by reacting 6-methylpyridine-2-carboxylic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 6-methylpyridine-2-carbonyl chloride is then reacted with 3-ethylpentanoic acid in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound derivatives with additional carboxyl groups.

Scientific Research Applications

3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid backbone.

    3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]hexanoic acid: Similar structure but with a hexanoic acid backbone.

Uniqueness

The uniqueness of 3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

3-ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-14(5-2,9-12(17)18)16-13(19)11-8-6-7-10(3)15-11/h6-8H,4-5,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRABXSCFUYLUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.